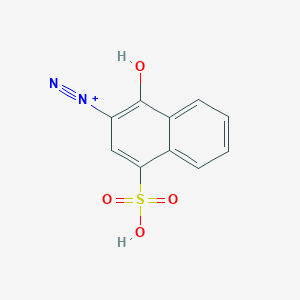

1-Hydroxy-4-sulfonaphthalene-2-diazonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-4-sulfonaphthalene-2-diazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c11-12-8-5-9(17(14,15)16)6-3-1-2-4-7(6)10(8)13/h1-5H,(H-,13,14,15,16)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXAJHDLJHMOQB-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)[N+]#N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N2O4S+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Diazo-2-naphthol-4-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical and chemical properties of 1-Diazo-2-naphthol-4-sulfonic acid, a significant intermediate in the synthesis of azo dyes and a compound of interest in various chemical and biological studies.

Core Physical and Chemical Properties

1-Diazo-2-naphthol-4-sulfonic acid is a diazo compound containing a naphthalene ring system. Its physical characteristics are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆N₂O₄S | |

| Molecular Weight | 250.23 g/mol | |

| Appearance | Yellow to light brown powder or a brown adhering powder or paste. | [1][2][3] |

| Melting Point | 155-162°C, with decomposition at 160°C. | [1][3] |

| Solubility | Water: 15.8 g/L (at 20°C). It is also soluble in alkali. | [1][4] |

| Storage Temperature | Recommended storage is in a flammables area, between 2°C - 8°C with the container kept well closed. | [1][5] |

Experimental Protocols

Synthesis of 1-Diazo-2-naphthol-4-sulfonic acid via Iron-Catalyzed Diazotization

A common method for the preparation of 1-Diazo-2-naphthol-4-sulfonic acid is through the diazotization of 1-amino-2-naphthol-4-sulfonic acid. This process involves the conversion of the primary amino group to a diazonium group in the presence of a nitrite source and an acid. The use of an iron catalyst, such as iron(II) sulfate, is crucial to prevent the oxidation of the starting material and ensure a high yield of the desired product.[6][7]

Materials:

-

1-amino-2-naphthol-4-sulfonic acid

-

Sodium acetate

-

Sulfuric acid (33%)

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Sodium nitrite (4N solution)

-

Antifoaming agent (e.g., 2-ethyl-n-hexanol or dimethyl-4-octyne-3,6-diol)

-

Water

-

Filter aid

Procedure:

-

A suspension of 1-amino-2-naphthol-4-sulfonic acid and sodium acetate is prepared in water in a stirred reactor.

-

The pH of the suspension is adjusted to approximately 4.2 by the addition of 33% sulfuric acid.

-

A solution of iron(II) sulfate heptahydrate in water is then added to the reactor.[6] The amount of the iron catalyst is typically between 6 to 25 millimoles per mole of the amino-sulfonic acid to achieve a high yield.[6][7]

-

An antifoaming agent is added, and the reactor contents are cooled to a temperature between 10°C and 30°C.

-

With thorough mixing and cooling, a 4N sodium nitrite solution is added to initiate the diazotization reaction.

-

The reaction mixture is stirred for approximately one hour after the addition of sodium nitrite to ensure the completion of the reaction.

-

A filter aid is added, and the solution is filtered to remove any insoluble by-products.

-

The clear filtrate is then treated with 33% sulfuric acid with stirring to precipitate the 1-Diazo-2-naphthol-4-sulfonic acid in its crystalline form.[6][7]

Visualizations

The synthesis of 1-Diazo-2-naphthol-4-sulfonic acid can be represented as a logical workflow.

Caption: Workflow for the synthesis of 1-Diazo-2-naphthol-4-sulfonic acid.

Safety and Handling

1-Diazo-2-naphthol-4-sulfonic acid is classified as a hazardous substance.[8] It is a flammable solid and can cause severe skin burns and serious eye damage.[8][9] Heating may lead to an explosion.[8] Therefore, appropriate personal protective equipment, including full protective clothing, breathing apparatus, and eye protection, should be worn when handling this chemical.[8] It should be used in a well-ventilated area, and all personal contact, including inhalation, should be avoided.[8]

Applications

1-Diazo-2-naphthol-4-sulfonic acid is primarily used as an intermediate in the manufacturing of organic pigments and azo dyes.[2][3] It is also utilized in research to study structure-activity relationships for predicting the biodegradability of N-heterocycles and as a reactant in the synthesis of thrombopoietin mimics.[1][3]

References

- 1. China 1-Diazo-2-naphthol-4-sulfonic Acid Manufacturers, Suppliers, Factory - Keying [keyingchemical.com]

- 2. 1 Diazo 2 Naphthol 4 Sulphonic Acid Supplier, Exporter from Mumbai [hrameshkumar.com]

- 3. Cas No. 887-76-3 | 1-Diazo-2-naphthol-4-sulfonic acid | C10H6N2O4S - Sarex [sarex.com]

- 4. echemi.com [echemi.com]

- 5. 1-Diazo-2-naphthol-4-sulfonic acid | 887-76-3 | FD176522 [biosynth.com]

- 6. US4777246A - 1-diazo-2-naphthol-4-sulfonic acid by iron-catalyzed diazotization - Google Patents [patents.google.com]

- 7. EP0198800B1 - Process for the production of 1-diazo-2-naphthol-4-sulphonic acid - Google Patents [patents.google.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Profile of 1-Diazo-2-naphthol-4-sulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Diazo-2-naphthol-4-sulfonic acid, a key intermediate in the synthesis of various azo dyes. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development by presenting available and predicted spectroscopic data, detailed experimental protocols, and a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 1-Diazo-2-naphthol-4-sulfonic acid. Due to the limited availability of published experimental spectra for this specific compound, some data points are predicted based on the known spectroscopic behavior of its constituent functional groups and analogous molecular structures.

Infrared (IR) Spectroscopy

The following table presents the characteristic infrared absorption bands for 1-Diazo-2-naphthol-4-sulfonic acid. The data is based on a typical IR spectrum for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (phenolic) |

| ~2120 | Strong | N≡N stretch (diazo group) |

| ~1620 | Medium | C=C stretch (aromatic ring) |

| ~1200 & ~1050 | Strong | S=O stretch (sulfonic acid) |

| ~1100 | Strong | C-O stretch (phenolic) |

| ~850-750 | Strong | C-H bend (aromatic out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)

The UV-Vis absorption maxima for 1-Diazo-2-naphthol-4-sulfonic acid in a polar solvent like methanol are predicted based on the electronic transitions of the naphthol and diazo chromophores.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~250-280 | High | π → π* (naphthalene ring) |

| ~350-400 | Medium | n → π* (diazo group) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹H and ¹³C NMR chemical shifts for 1-Diazo-2-naphthol-4-sulfonic acid are provided below. These predictions are based on the analysis of similar aromatic structures and the electronic effects of the substituents. The solvent is assumed to be DMSO-d₆.

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.0-11.0 | Singlet | 1H | -OH (phenolic) |

| 8.0-8.5 | Multiplet | 1H | Aromatic H |

| 7.0-7.8 | Multiplet | 4H | Aromatic H |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| 150-160 | C-OH |

| 130-145 | Aromatic C-S & C-N |

| 110-130 | Aromatic C-H & C-C |

| ~90 | C-N₂⁺ |

Mass Spectrometry (MS) (Predicted)

The predicted key fragments in the mass spectrum of 1-Diazo-2-naphthol-4-sulfonic acid are listed below, assuming a suitable ionization technique like Electrospray Ionization (ESI).

| m/z Ratio | Proposed Fragment |

| 250.01 | [M]⁺ (Molecular Ion) |

| 222.01 | [M - N₂]⁺ |

| 171.02 | [M - SO₃]⁺ |

| 143.02 | [M - N₂ - SO₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1-Diazo-2-naphthol-4-sulfonic acid.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: A single-reflection ATR accessory with a diamond or germanium crystal.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into firm contact with the crystal using the pressure clamp.

-

The sample spectrum is recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of 1-Diazo-2-naphthol-4-sulfonic acid.

Methodology:

-

Sample Preparation:

-

A stock solution of the compound is prepared by accurately weighing a small amount and dissolving it in a suitable UV-grade solvent (e.g., methanol or water).

-

Serial dilutions are performed to obtain a solution with an absorbance in the optimal range (0.1-1.0 AU).

-

-

Instrument Setup:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

Wavelength Range: 200-800 nm.

-

-

Data Acquisition:

-

The spectrophotometer is zeroed using a cuvette filled with the pure solvent (blank).

-

The sample cuvette is filled with the prepared solution and placed in the sample beam path.

-

The absorption spectrum is recorded.

-

The wavelengths of maximum absorbance (λmax) are identified.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of 1-Diazo-2-naphthol-4-sulfonic acid by analyzing the chemical environment of its hydrogen and carbon atoms.

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Acquisition for ¹H NMR:

-

The sample is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

-

Data Acquisition for ¹³C NMR:

-

A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, resulting in single lines for each unique carbon atom.

-

-

Data Processing:

-

The acquired Free Induction Decays (FIDs) are Fourier transformed.

-

The resulting spectra are phase-corrected and baseline-corrected.

-

Chemical shifts are referenced to TMS (0 ppm).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-Diazo-2-naphthol-4-sulfonic acid.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol/water mixture).

-

-

Instrument Setup:

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source.

-

Mode: Positive or negative ion mode can be selected. For this compound, negative ion mode may be more informative due to the sulfonic acid group.

-

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph.

-

A high voltage is applied to the ESI needle, generating charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions.

-

The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass-to-charge ratio (m/z) of the ions is measured.

-

For fragmentation studies (MS/MS), a precursor ion is selected and subjected to collision-induced dissociation (CID).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like 1-Diazo-2-naphthol-4-sulfonic acid.

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide to the Hazards and Safety Precautions for Diazonium Compounds

For Researchers, Scientists, and Drug Development Professionals

Diazonium compounds are a cornerstone of synthetic organic chemistry, offering versatile pathways to a vast array of functionalized aromatic molecules. Their utility in the pharmaceutical, dye, and materials industries is well-established. However, the inherent reactivity that makes them so valuable also renders them hazardous. A thorough understanding of their potential dangers and strict adherence to safety protocols are paramount for any professional working with these compounds. This guide provides a comprehensive overview of the hazards associated with diazonium compounds and detailed safety precautions to mitigate risks in a laboratory and process development setting.

Principal Hazards of Diazonium Compounds

The primary hazard associated with diazonium salts stems from their thermal instability and high energy content. The N≡N triple bond is prone to decomposition, releasing gaseous nitrogen in a highly exothermic process. This decomposition can be initiated by various stimuli, leading to rapid gas evolution and potentially explosive events.

1.1. Thermal Instability and Explosive Decomposition:

Many diazonium salts are thermally unstable and can decompose violently, especially in the solid state.[1][2] The stability of a diazonium salt is influenced by several factors, including the nature of the counter-ion, the substituents on the aromatic ring, and the presence of impurities.[3][4] Solid diazonium salts, particularly perchlorates, nitrates, and picrates, are notoriously explosive and sensitive to friction, shock, heat, and radiation.[1] Even the more common chloride and bromide salts can be highly explosive when isolated and dried.[1] It is a critical safety principle to avoid the isolation of diazonium salts whenever possible and to use them in situ.[5] Numerous industrial and laboratory accidents have been caused by the unintended precipitation and subsequent detonation of diazonium salts.[1]

1.2. Sensitivity to Mechanical Stimuli (Shock and Friction):

Dried diazonium salts are often sensitive to mechanical shock and friction.[1][2] Simple actions such as scraping a solid diazonium salt with a metal spatula can be sufficient to initiate a violent decomposition.[1] This sensitivity underscores the importance of handling these compounds with extreme care, especially when isolation is unavoidable. One reported incident involved a diazonium compound with an impact sensitivity of only 3 J.[1]

1.3. Gas Evolution and Pressure Buildup:

The decomposition of diazonium salts liberates a significant volume of nitrogen gas. In a closed or inadequately vented system, this can lead to a rapid and dangerous buildup of pressure, potentially causing vessel rupture.[1]

1.4. Toxicity:

While the primary concern with diazonium salts is their explosive nature, the starting materials (aromatic amines) and some of the potential byproducts can be toxic and/or carcinogenic. Standard chemical handling precautions should always be observed.

Quantitative Stability Data

Understanding the thermal stability of specific diazonium salts is crucial for safe process design. Differential Scanning Calorimetry (DSC) is a key technique used to determine the onset temperature of decomposition and the enthalpy of decomposition.

Table 1: Thermal Stability of Selected Arenediazonium Tetrafluoroborate Salts

The following table presents DSC data for a range of substituted arenediazonium tetrafluoroborate salts, providing a comparative view of their thermal stability. The data is extracted from a comprehensive study by de Souza et al. (2021).[6]

| Substituent(s) | Initial Decomposition Temp. (Tᵢ, °C) | Enthalpy of Decomposition (ΔHₔ, kJ/mol) |

| H | 91 | 44.2 |

| 4-F | 115 | 110.1 |

| 4-Cl | 108 | 104.7 |

| 4-Br | 102 | 103.4 |

| 4-I | 93 | 98.8 |

| 4-NO₂ | 145 | 148.2 |

| 4-CN | 148 | 140.3 |

| 4-CH₃ | 86 | 55.7 |

| 4-OCH₃ | 105 | 111.4 |

| 2-F | 110 | 114.3 |

| 2-Cl | 95 | 108.0 |

| 2-Br | 85 | 105.1 |

| 2-I | 74 | 101.3 |

| 3-Pyridyl | 35 | 201.4 |

Note: The initial decomposition temperature (Tᵢ) is the temperature at which the exothermic decomposition begins. A lower Tᵢ indicates lower thermal stability. The enthalpy of decomposition (ΔHₔ) is a measure of the energy released during decomposition. A higher ΔHₔ indicates a more energetic decomposition.

Impact Sensitivity Data:

Safety Precautions and "The Twelve Cardinal Rules"

A set of best practices, often referred to as the "Twelve Cardinal Rules," has been established for the safe handling of diazonium salts.[1][2] These rules are essential for minimizing the risk of accidents.

-

Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite. Excess nitrite can lead to side reactions and the formation of unstable byproducts.[1]

-

Test for and Neutralize Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid and neutralize it (e.g., with sulfamic acid) if present.[1]

-

Correct Order of Reagent Addition: Add the sodium nitrite solution to the acidic solution of the amine. This minimizes the concentration of free nitrous acid.[1]

-

Strict Temperature Control: Maintain the reaction temperature below 5 °C. The formation of the diazonium salt is exothermic, and low temperatures are crucial for stability.[1][4]

-

Adequate Venting: Always ensure that the reaction vessel is adequately vented to prevent pressure buildup from nitrogen evolution.[1]

-

Determine Thermal Stability: If working with a new diazonium compound or under new conditions, determine its thermal stability using techniques like DSC.[1]

-

Assume Explosive Properties: If the explosive properties of a diazonium salt are unknown, assume it is explosive.[1]

-

Prevent Precipitation: Never allow the undesired precipitation of diazonium salts from the solution. This requires knowledge of the salt's solubility under the reaction conditions.[1]

-

Analyze for Residual Diazonium Compounds: Before workup or isolation of the final product, analyze the reaction mixture to ensure that no residual diazonium salt remains.[1]

-

Quench Unreacted Diazonium Salts: Before any further processing, such as extraction or distillation, quench any remaining diazonium salt.[1]

-

Limit Scale of Isolation: If isolation is absolutely necessary, do not handle more than 0.75 mmol of an explosive diazonium salt at one time.[1] Consider the use of stabilizing agents like zinc chloride to form more stable double salts.[1]

-

Use Appropriate Handling Tools: When handling solid diazonium salts, use a plastic spatula. Do not scratch or grind the solid material with a metal spatula.[1]

Experimental Protocols

Adherence to well-defined experimental protocols is critical for safety. The following are generalized procedures for the preparation and use of diazonium salts.

4.1. Protocol for in situ Diazotization and Sandmeyer Reaction

This protocol describes the in situ generation of an arenediazonium chloride and its subsequent conversion to an aryl chloride using copper(I) chloride.

Materials:

-

Aromatic amine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Starch-iodide paper

-

Sulfamic acid (for quenching)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the aromatic amine in concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C.

-

Test for the presence of excess nitrous acid using starch-iodide paper. If the test is positive (blue-black color), add a small amount of sulfamic acid to quench the excess nitrous acid until the test is negative.

-

In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated HCl.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Gas evolution (N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

-

Cool the reaction mixture and proceed with the workup (e.g., extraction with an organic solvent) to isolate the aryl chloride product.

4.2. Protocol for Quenching Unreacted Diazonium Salts

It is imperative to destroy any unreacted diazonium salt before workup or disposal.

Procedure:

-

After the main reaction is complete, cool the reaction mixture in an ice bath.

-

Slowly and cautiously add a quenching agent. A common and effective quenching agent is an aqueous solution of hypophosphorous acid (H₃PO₂).[1] In some cases, a catalytic amount of Cu²⁺ can be added.[1]

-

Stir the mixture at low temperature for a period of time (e.g., 30-60 minutes) to ensure complete destruction of the diazonium salt. The cessation of gas evolution is an indicator of reaction completion.

-

Before proceeding with any further steps, it is advisable to test for the absence of diazonium salts, for example, by adding a small aliquot of the reaction mixture to a solution of a coupling agent like 2-naphthol. The absence of color formation indicates the absence of the diazonium salt.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling diazonium compounds.

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or neoprene) should be worn. Consult a glove compatibility chart for the specific solvents and reagents being used.

-

Body Protection: A flame-resistant lab coat and, for larger scale operations, a chemical-resistant apron are necessary.

-

Safety Shield: All reactions involving diazonium salts should be conducted behind a sturdy safety shield.

Visualizations

Diagram 1: Decomposition Pathway of a Benzenediazonium Salt

Caption: Decomposition of a diazonium salt upon stimulation.

Diagram 2: Logical Workflow for Safe Handling of Diazonium Compounds

Caption: A workflow for the safe handling of diazonium compounds.

Diagram 3: Experimental Workflow for Diazotization and Sandmeyer Reaction

Caption: Workflow for a Sandmeyer reaction.

Conclusion

Diazonium compounds are powerful synthetic intermediates, but their use demands the utmost respect for their potential hazards. By understanding the principles of their instability, adhering to established safety protocols like the "Twelve Cardinal Rules," utilizing appropriate personal protective equipment, and following detailed experimental procedures, researchers can harness the synthetic utility of diazonium salts while minimizing the risks. A culture of safety, continuous risk assessment, and a thorough understanding of the chemistry involved are the essential pillars for working safely with these energetic molecules.

References

In-Depth Technical Guide: Solubility of 1-Hydroxy-4-sulfonaphthalene-2-diazonium in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-4-sulfonaphthalene-2-diazonium, also known as 1-Diazo-2-naphthol-4-sulfonic acid, is a key intermediate in the synthesis of various azo dyes and other organic compounds. Its solubility profile is a critical parameter for its application in organic synthesis, enabling efficient reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for this compound in aqueous and organic solvents. It also outlines a detailed experimental protocol for the quantitative determination of its solubility and presents logical workflows for its synthesis and solubility assessment.

Introduction

This compound is an aromatic diazonium salt characterized by the presence of a diazonium group (–N₂⁺), a hydroxyl group (–OH), and a sulfonic acid group (–SO₃H) on a naphthalene scaffold. The ionic nature of the diazonium and sulfonic acid groups, combined with the organic naphthalene backbone, results in a complex solubility behavior that is highly dependent on the nature of the solvent. Understanding this solubility is paramount for optimizing its use in various chemical processes.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, its solubility in water has been documented.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Citation |

| Water | 20 | 15.8 | [1][2] |

Qualitative Solubility Information

While quantitative data is scarce, some qualitative descriptions of the solubility of this compound and related compounds in various solvents have been noted.

-

Alkali: Soluble[1].

-

General Organic Solvents: Derivatives of diazonaphthoquinone (DNQ) sulfonates are generally soluble in organic solvents[3].

-

Alkanols (Methanol, Ethanol): These are common solvents for diazonium salts[4].

It is important to note that the term "insoluble" in some literature may refer to very low solubility. Experimental determination is recommended for specific applications.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method and UV-Vis Spectroscopy

This protocol describes a reliable method for determining the saturation solubility of this compound in a given organic solvent.

4.1. Principle

An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature. After reaching equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is determined using UV-Visible spectrophotometry by comparing its absorbance to a standard calibration curve.

4.2. Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone, DMSO, DMF)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis spectrophotometer and cuvettes

4.3. Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent should be used as the blank.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be clearly visible.

-

Seal the vials and place them in a constant temperature shaker bath.

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Using the equation of the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of the compound in the chosen solvent at that specific temperature.

-

Visualizations

5.1. Synthesis and General Reactions

The following diagram illustrates the typical synthesis of an aryl diazonium salt via diazotization of a primary aromatic amine, followed by common reaction pathways.

Caption: Synthesis and key reactions of this compound.

5.2. Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for the experimental determination of solubility as described in the protocol.

Caption: Experimental workflow for solubility determination.

Conclusion

While comprehensive quantitative solubility data for this compound in organic solvents remains limited in the public domain, this guide provides the currently available information and a robust experimental protocol for its determination. The provided workflows for synthesis and solubility measurement offer a clear framework for researchers. Accurate determination of the solubility of this versatile intermediate is crucial for its effective utilization in the development of new materials and pharmaceuticals. Further research to populate a comprehensive solubility database for this and related compounds would be of significant value to the scientific community.

References

The Genesis of Color: An In-depth Technical Guide to the Historical Development of Azo Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development of azo dye synthesis, from its serendipitous beginnings to the foundational principles that underpin a vast and vibrant class of chemical compounds. This document delves into the core chemical processes, presents detailed experimental protocols for seminal azo dyes, and traces the evolution of synthetic strategies, offering valuable insights for researchers and professionals in chemistry and drug development.

A Historical Overview: From Mauveine to a Spectrum of Hues

The story of synthetic dyes begins not with azo compounds, but with a fortuitous discovery in 1856. William Henry Perkin, then an 18-year-old chemist, accidentally synthesized Mauveine while attempting to produce quinine.[1][2] This event marked the dawn of the "post-aniline" era, a departure from the reliance on natural colorants.[2]

The true genesis of azo dye chemistry, however, lies with the German industrial chemist Johann Peter Griess. In 1858, Griess discovered the diazotization reaction, a pivotal process for converting primary aromatic amines into highly reactive diazonium salts.[3][4][5] This breakthrough laid the groundwork for the synthesis of an extensive array of dyes characterized by the azo group (-N=N-).

The years that followed witnessed a rapid expansion in the synthesis of new azo dyes, each with its unique color and properties. This period of intense discovery established the fundamental principles of azo dye chemistry and paved the way for their widespread industrial application.

| Year | Discovery/Synthesis | Key Contributor(s) | Significance |

| 1856 | Accidental synthesis of Mauveine | William Henry Perkin | Birth of the synthetic dye industry.[1][2] |

| 1858 | Discovery of the diazotization reaction | Johann Peter Griess | Foundational reaction for azo dye synthesis.[3][4][5] |

| 1861 | Synthesis of Aniline Yellow | C. Mène | One of the first and simplest azo dyes.[6] |

| 1863 | Development of Bismarck Brown | Carl Alexander von Martius | An early commercial azo dye.[7] |

| 1875 | Synthesis of Chrysoidine | Heinrich Caro | The first commercial azo dye for wool.[8][9] |

| 1879 | First disazo dye, Biebrich Scarlet, synthesized | Demonstrated the potential for more complex azo structures. | |

| 1883 | Synthesis of Congo Red | Paul Böttiger | The first "direct" dye for cotton, not requiring a mordant.[10] |

| 1884 | Discovery of Tartrazine | Johann Heinrich Ziegler | A widely used yellow azo dye.[8] |

Core Chemical Processes in Azo Dye Synthesis

The synthesis of azo dyes is fundamentally a two-step process: diazotization followed by azo coupling .

Diazotization

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[4] Nitrous acid is typically generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4] The reaction is carried out at low temperatures, typically 0-5 °C, as diazonium salts are unstable and can decompose at higher temperatures.[11]

The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as the electrophile and attacks the nitrogen atom of the primary aromatic amine. A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized diazonium ion.

Azo Coupling

The second step is the azo coupling reaction, where the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component.[9] Common coupling components include aromatic amines, phenols, and their derivatives.[9] The diazonium ion attacks the electron-rich aromatic ring of the coupling component, typically at the para position to the activating group (-OH or -NH₂), in an electrophilic aromatic substitution reaction.[9]

The pH of the reaction medium is crucial for the coupling reaction. For coupling with phenols, the reaction is typically carried out in a slightly alkaline medium, which deprotonates the hydroxyl group to form the more strongly activating phenoxide ion. For coupling with aromatic amines, the reaction is generally performed in a slightly acidic medium.

Detailed Experimental Protocols for Key Azo Dyes

The following sections provide detailed methodologies for the synthesis of historically significant azo dyes, offering a practical guide for laboratory replication.

Synthesis of a Monoazo Dye: Para Red

Para Red is a vibrant red azo dye, first synthesized in the 1880s.[10] It is an example of an "ice color" or "developed dye," where the final coupling step is often performed directly on the fabric.

Experimental Workflow:

Protocol:

-

Preparation of the Diazonium Salt:

-

In a flask, dissolve 1.0 g (7.2 mmol) of p-nitroaniline in a solution of 1 mL of concentrated sulfuric acid in 10 mL of distilled water, with stirring in an ice bath.[10]

-

Slowly add a solution of 0.5 g (7.2 mmol) of sodium nitrite in 2 mL of distilled water to the p-nitroaniline solution, maintaining the temperature between 0-5 °C.[10]

-

-

Preparation of the Coupling Solution:

-

In a separate beaker, dissolve 1.0 g (6.9 mmol) of 2-naphthol in 10 mL of 2.5 M sodium hydroxide solution.[10]

-

-

Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring in an ice bath. A red precipitate of Para Red will form immediately.[10]

-

-

Isolation and Purification:

Quantitative Data:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| p-Nitroaniline | 138.12 | 1.0 | 7.2 |

| Sodium Nitrite | 69.00 | 0.5 | 7.2 |

| 2-Naphthol | 144.17 | 1.0 | 6.9 |

| Product: Para Red | 293.28 | - | - |

| Reported Yield | - | - | 61.27% [12] |

Synthesis of a Disazo Dye: Congo Red

Congo Red, synthesized in 1883, was a landmark achievement as the first direct dye for cotton.[10] Its synthesis involves the tetrazotization of benzidine, followed by coupling with two equivalents of naphthionic acid.

Protocol (Conceptual):

-

Tetrazotization of Benzidine: Benzidine is treated with two equivalents of sodium nitrite in an acidic medium at low temperature to form the bis(diazonium) salt.

-

Coupling with Naphthionic Acid: The bis(diazonium) salt is then coupled with two equivalents of naphthionic acid (4-amino-1-naphthalenesulfonic acid) to yield Congo Red.

Synthesis of a Food Dye: Tartrazine

Tartrazine (FD&C Yellow No. 5) is a synthetic lemon yellow azo dye discovered in 1884.[8] It is prepared by the diazotization of sulfanilic acid and subsequent coupling with a pyrazolone derivative.[8][13]

Protocol (Conceptual):

-

Diazotization of Sulfanilic Acid: Sulfanilic acid is diazotized using sodium nitrite and a mineral acid at low temperature.

-

Coupling Reaction: The resulting diazonium salt is coupled with 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid to produce Tartrazine.[13]

Evolution of Azo Dye Synthesis

The initial discoveries in azo dye synthesis opened the door to a vast field of chemical innovation. The evolution of this field can be understood through the development of more complex structures and more sophisticated synthetic methodologies.

Logical Workflow for Azo Dye Development:

Evolution of Coupling Components

The range of colors and properties of azo dyes is largely determined by the nature of the coupling component. Early syntheses utilized simple phenols and anilines. Over time, a vast array of more complex coupling components were developed, including:

-

Naphthols and Naphthylamines: These bicyclic aromatic compounds, such as 2-naphthol and naphthionic acid, provided access to a wider range of colors, particularly in the red and orange spectrum.

-

Pyrazolones: These heterocyclic compounds are key components in the synthesis of yellow and orange dyes, such as Tartrazine.[8]

-

Acetoacetarylides: These compounds are used to produce yellow and orange pigments with good lightfastness.

The introduction of various substituents on the coupling components, such as sulfonic acid groups (-SO₃H), allowed for the modification of properties like water solubility and fiber affinity.

Advancements in Diazotization Methods

While the fundamental principle of diazotization has remained the same, advancements have been made to improve the efficiency, safety, and environmental friendliness of the process. These include:

-

Alternative Diazotizing Agents: While sodium nitrite in the presence of a strong acid is the most common method, other reagents such as nitrosylsulfuric acid have been employed, particularly for weakly basic amines.

-

Continuous Flow Reactors: The use of microreactors and continuous flow systems for diazotization offers better temperature control, improved safety by minimizing the accumulation of unstable diazonium salts, and higher yields.[14]

-

Solvent-Free and Aqueous Systems: Research has focused on developing more environmentally benign methods, including solvent-free reactions and diazotization in aqueous media to reduce the use of organic solvents.

Conclusion

The historical development of azo dye synthesis is a testament to the power of chemical discovery and innovation. From the foundational work of Griess, the field has blossomed to produce a vast and diverse class of compounds with applications spanning numerous industries. For researchers and professionals in drug development, the rich history of azo dye synthesis offers valuable lessons in structure-activity relationships, the importance of reaction conditions, and the continuous drive for more efficient and sustainable synthetic methodologies. The fundamental principles of diazotization and azo coupling continue to be relevant in the synthesis of a wide range of organic molecules, highlighting the enduring legacy of this colorful chapter in chemical history.

References

- 1. researchgate.net [researchgate.net]

- 2. psiberg.com [psiberg.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel disazo dyes and an investigation of their use in the textile industry : Oriental Journal of Chemistry [orientjchem.org]

- 5. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zienjournals.com [zienjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Tartrazine - Wikipedia [en.wikipedia.org]

- 9. Azo coupling - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. fsw.cc [fsw.cc]

- 12. scribd.com [scribd.com]

- 13. journal-editor.org [journal-editor.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Sandmeyer Reaction with Naphthalenic Diazonium Salts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Sandmeyer reaction, a versatile method for the substitution of an amino group in naphthalenic systems via diazonium salts. This reaction is a cornerstone in synthetic organic chemistry, enabling the introduction of a wide range of substituents onto the naphthalene core, a privileged scaffold in medicinal chemistry and materials science.

The protocols outlined below detail the conversion of 1-naphthylamine to 1-chloronaphthalene, 1-bromonaphthalene, and 1-cyanonaphthalene. The procedures are presented to allow for a comparative understanding of the reaction conditions and outcomes.

General Reaction Scheme

The Sandmeyer reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine (e.g., 1-naphthylamine) is converted to a naphthalenic diazonium salt using nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[1] This step is crucial and requires careful temperature control to prevent the decomposition of the unstable diazonium salt.

-

Substitution: The naphthalenic diazonium salt is then treated with a copper(I) salt (CuX, where X = Cl, Br, or CN) to facilitate the replacement of the diazonium group with the corresponding nucleophile, liberating nitrogen gas.[2]

Experimental Protocols

The following are detailed experimental protocols for the Sandmeyer chlorination, bromination, and cyanation of 1-naphthylamine.

Part 1: Preparation of Naphthalene-1-diazonium Salt Solution

This initial diazotization step is common for all three subsequent Sandmeyer reactions.

Materials:

-

1-Naphthylamine

-

Concentrated Hydrochloric Acid (HCl) or Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a flask of appropriate size, dissolve 1-naphthylamine in a solution of concentrated acid and water. The molar ratio of acid to amine is typically greater than 2:1 to ensure the formation of the amine salt and to provide the acidic medium for diazotization.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. It is critical to maintain this low temperature throughout the diazotization process to minimize the premature decomposition of the diazonium salt.

-

Prepare a solution of sodium nitrite in cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold amine salt solution. The addition should be slow enough to maintain the temperature between 0 and 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the naphthalene-1-diazonium salt and is used immediately in the subsequent substitution reactions.

Part 2: Sandmeyer Substitution Reactions

The freshly prepared naphthalene-1-diazonium salt solution is then added to the respective copper(I) salt solution.

Materials:

-

Copper(I) Chloride (CuCl)

-

Concentrated Hydrochloric Acid (HCl)

-

Naphthalene-1-diazonium salt solution (from Part 1)

Procedure:

-

Prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Cool the CuCl solution in an ice bath.

-

Slowly and with constant stirring, add the cold naphthalene-1-diazonium salt solution to the CuCl solution.

-

A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours after the gas evolution has ceased.

-

The product, 1-chloronaphthalene, will separate as an oil.

Materials:

-

Copper(I) Bromide (CuBr)

-

Concentrated Hydrobromic Acid (HBr)

-

Naphthalene-1-diazonium salt solution (from Part 1)

Procedure:

-

Prepare a solution of copper(I) bromide in concentrated hydrobromic acid.

-

Cool the CuBr solution in an ice bath.

-

Slowly add the cold naphthalene-1-diazonium salt solution to the CuBr solution with continuous stirring.

-

Nitrogen gas will be evolved. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The 1-bromonaphthalene product will separate from the aqueous layer.

Materials:

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Naphthalene-1-diazonium salt solution (from Part 1)

-

Benzene or Toluene (for extraction)

Procedure:

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium or potassium cyanide in water. This forms a soluble cuprocyanide complex.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold naphthalene-1-diazonium salt solution to the cuprocyanide solution with vigorous stirring.[3]

-

Control the rate of addition to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture and extract the 1-cyanonaphthalene product with a suitable organic solvent like benzene or toluene.

Work-up and Purification (General Procedure)

-

After the reaction is complete, the product is typically isolated by steam distillation or solvent extraction.

-

For solvent extraction, separate the organic layer.

-

Wash the organic layer sequentially with dilute acid, water, a dilute solution of sodium carbonate or sodium hydroxide (to remove any phenolic byproducts), and finally with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent by rotary evaporation.

-

The crude product can be further purified by vacuum distillation or recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction parameters and reported yields for the Sandmeyer reaction starting from 1-naphthylamine. Please note that yields can vary significantly based on the precise reaction conditions and scale.

| Reaction | Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Chlorination | CuCl / HCl | Water / HCl | 0-5 (diazotization), RT (substitution) | 70-80 | General Procedure |

| Bromination | CuBr / HBr | Water / HBr | 0-5 (diazotization), RT (substitution) | 75-85 | General Procedure |

| Cyanation | CuCN / NaCN | Water | 0-10 (addition), 50-60 (decomposition) | 60-70 | [3] |

| Bromination | CuBr / CuBr₂ / phen / PTC | Acetonitrile | Room Temperature | 81 (for 1,8-dibromonaphthalene) | [4] |

RT: Room Temperature, phen: 1,10-phenanthroline, PTC: Phase Transfer Catalyst (dibenzo-18-crown-6)

Visualizing the Workflow and Logic

Experimental Workflow

The general experimental workflow for the Sandmeyer reaction on naphthalenic diazonium salts can be visualized as a three-stage process: preparation of the diazonium salt, the substitution reaction with the copper(I) salt, and finally, the work-up and purification of the product.

References

Application of 1-Diazo-2-naphthol-4-sulfonic Acid in the Synthesis of Textile Dyes

Application Notes and Protocols for Researchers in Textile Chemistry and Dye Development

Introduction

1-Diazo-2-naphthol-4-sulfonic acid is a pivotal intermediate in the synthesis of a wide array of azo dyes, which are extensively used in the textile and leather industries.[1][2] Its diazonium group is highly reactive and readily couples with various aromatic compounds, known as coupling components, to form stable and intensely colored azo dyes. The sulfonic acid group imparts water solubility to the dye molecule, making it particularly suitable for dyeing hydrophilic fibers such as wool, silk, and nylon through aqueous processes. The resulting dyes, often classified as acid dyes, are prized for their vibrant shades, good fastness properties, and straightforward application methods.

This document provides detailed application notes, experimental protocols for the synthesis of representative acid azo dyes using 1-Diazo-2-naphthol-4-sulfonic acid, and methods for their application on textile substrates.

Chemical Profile and Properties

| Property | Value | Reference |

| IUPAC Name | 3-diazo-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid | |

| Synonyms | 1,2-Naphthoquinone-2-diazo-4-sulfonate, Diazo-2-Naphthol-4-Sulfonic Acid | [2] |

| CAS Number | 887-76-3 | [2] |

| Molecular Formula | C₁₀H₅N₂O₄S⁻ | |

| Appearance | Solid | [2] |

| Key Application | Intermediate for azo dye synthesis | [1][2] |

Synthesis of Acid Azo Dyes: A General Overview

The synthesis of acid azo dyes from 1-Diazo-2-naphthol-4-sulfonic acid involves a two-step process: diazotization of the parent amine (1-amino-2-naphthol-4-sulfonic acid) followed by an azo coupling reaction.

Diazotization

The process begins with the diazotization of 1-amino-2-naphthol-4-sulfonic acid in an acidic medium at low temperatures (0-5 °C) with sodium nitrite to form the highly reactive 1-diazo-2-naphthol-4-sulfonic acid.[3] The presence of catalytic amounts of an iron salt can improve the yield and purity of the diazo compound.[1][4]

Azo Coupling

The resulting diazonium salt is then immediately coupled with a suitable aromatic compound (the coupling component) under controlled pH conditions. The choice of the coupling component is critical as it determines the final color and properties of the dye. Common coupling components include naphthol derivatives, aromatic amines, and pyrazolones.[3][5]

Experimental Protocols

Protocol 1: Synthesis of an Acid Red Azo Dye

This protocol describes the synthesis of an acid red dye by coupling 1-Diazo-2-naphthol-4-sulfonic acid with 2-naphthol.

Materials:

-

1-Amino-2-naphthol-4-sulfonic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Distilled water

-

Starch-iodide paper

Procedure:

-

Diazotization:

-

In a 250 mL beaker, dissolve 2.39 g (0.01 mol) of 1-amino-2-naphthol-4-sulfonic acid in 50 mL of distilled water containing 0.53 g (0.005 mol) of sodium carbonate by gentle warming.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add 2.5 mL of concentrated hydrochloric acid.

-

In a separate beaker, dissolve 0.69 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

-

Add the sodium nitrite solution dropwise to the amine solution over 30 minutes, ensuring the temperature remains between 0-5 °C.

-

Stir the mixture for an additional 30 minutes. The completion of diazotization can be confirmed by a positive test on starch-iodide paper (turns blue-black).[3]

-

-

Coupling Reaction:

-

In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% (w/v) sodium hydroxide solution.

-

Cool the 2-naphthol solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the 2-naphthol solution with vigorous stirring.

-

Maintain the pH of the reaction mixture at 8-9 by adding a 20% sodium carbonate solution as needed.

-

Continue stirring for 1-2 hours in the ice bath. A colored precipitate of the dye will form.

-

-

Isolation and Purification:

-

Add sodium chloride (10% w/v) to the reaction mixture to facilitate the precipitation of the dye (salting out).

-

Filter the precipitated dye using a Buchner funnel and wash with a small amount of cold saturated sodium chloride solution.

-

Dry the dye in an oven at 60-70 °C.

-

Protocol 2: Application of the Synthesized Acid Dye to Nylon Fabric

Materials:

-

Synthesized acid red dye

-

Nylon fabric swatch (1 g)

-

Acetic acid

-

Sodium sulfate

-

Distilled water

-

Beakers (250 mL)

-

Heating mantle or water bath

-

Glass rod

Procedure:

-

Dye Bath Preparation:

-

Prepare a dye stock solution by dissolving 0.01 g of the synthesized dye in 100 mL of distilled water.

-

In a 250 mL beaker, prepare a dyebath with a liquor-to-goods ratio of 40:1 (e.g., 40 mL of water for a 1 g fabric swatch).

-

Add 1% (on weight of fabric) of the dye stock solution to the dyebath.

-

Add 10% sodium sulfate (on weight of fabric) as a leveling agent.

-

-

Dyeing Process:

-

Introduce the nylon fabric swatch into the dyebath at room temperature.

-

Adjust the pH of the dyebath to 4-5 using acetic acid.

-

Gradually raise the temperature of the dyebath to 90-100 °C over 30 minutes.

-

Maintain this temperature for 60 minutes, stirring occasionally.

-

-

Rinsing and Drying:

-

Remove the dyed fabric from the dyebath and rinse it thoroughly with cold water until the water runs clear.

-

Squeeze out the excess water and allow the fabric to air dry.

-

Quantitative Data Summary

The following tables summarize the physical and performance characteristics of a series of acid dyes synthesized from 1-amino-2-naphthol-4-sulfonic acid and various coupling components, as reported in the literature.[3]

Table 1: Physical Characteristics of Synthesized Dyes [3]

| Dye Code | Coupling Component | Molar Mass ( g/mol ) | Melting Point (°C) | Yield (%) | Color |

| A | 1-Nitroso-2-naphthol | 412 | 118-120 | 45.2 | Brown |

| B | 2-Nitroso-1-naphthol | 412 | 110-112 | 55.6 | Dark Brown |

| C | 1-Naphthol | 394 | 107-109 | 34.9 | Dark Brown |

| D | 2-Naphthol | 394 | 100-101 | 81.9 | Reddish Brown |

| E | N,N-Dimethylaniline | 370 | 104-106 | 50.7 | Dark Brown |

Table 2: UV-Visible Spectroscopic and Fastness Properties of Synthesized Dyes [3]

| Dye Code | λmax (nm) in Water | Molar Extinction Coefficient (L mol⁻¹ cm⁻¹) | Light Fastness (Blue Scale) | Wash Fastness (Grey Scale) |

| A | 420 | 1.832 | 4 | 4 |

| B | 415 | 1.951 | 4-5 | 4 |

| C | 475 | 1.633 | 4 | 4 |

| D | 480 | 1.774 | 4-5 | 4-5 |

| E | 490 | 1.765 | 4 | 4 |

Visualizations

Synthesis Pathway of an Azo Dye

Caption: General synthesis pathway for an acid azo dye.

Experimental Workflow for Dye Synthesis and Application

Caption: Workflow from dye synthesis to textile application and testing.

References

- 1. US4777246A - 1-diazo-2-naphthol-4-sulfonic acid by iron-catalyzed diazotization - Google Patents [patents.google.com]

- 2. 1-diazo-2-naphthol-4-sulfonic Acid | 887-76-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. researchgate.net [researchgate.net]

- 4. EP0198800B1 - Process for the production of 1-diazo-2-naphthol-4-sulphonic acid - Google Patents [patents.google.com]

- 5. US2812321A - Process for diazotization and coupling - Google Patents [patents.google.com]

Application Notes and Protocols: Diazonium Salts for Surface Functionalization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of diazonium salts in surface functionalization. This powerful and versatile chemical approach allows for the covalent modification of a wide range of materials, enabling advancements in biosensing, drug delivery, and biomaterial engineering.

Introduction to Diazonium Chemistry for Surface Modification

Aryl diazonium salts are a class of organic compounds with the general formula R-N₂⁺X⁻, where R is an aryl group and X⁻ is an anion. Their utility in surface chemistry stems from their ability to form highly reactive aryl radicals upon reduction. These radicals readily form covalent bonds with a diverse array of substrates, including conductive, non-conductive, and semiconductive materials.[1][2] This robust covalent attachment provides exceptional stability to the functionalized surface, a critical advantage over non-covalent modification techniques.[2]

The key advantages of using diazonium salts for surface functionalization include:

-

Versatility: A wide variety of functional groups can be introduced onto the aryl ring of the diazonium salt, allowing for tailored surface properties.

-

Strong Covalent Bonding: The resulting aryl-surface bond is highly stable, resisting harsh conditions.[2]

-

Broad Substrate Scope: Applicable to metals, carbon-based materials, polymers, and metal oxides.[2][3]

-

Multiple Grafting Methods: The reaction can be initiated through electrochemical, spontaneous, or photochemical methods.[2]

Experimental Protocols

Synthesis of Aryl Diazonium Salts (In Situ Generation)

This protocol describes the in situ generation of aryl diazonium salts from the corresponding aniline precursor, a common and convenient method that avoids the isolation of potentially unstable diazonium salts.[4][5][6]

Materials:

-

Aromatic amine (e.g., 4-aminobenzoic acid)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 0.5 M

-

Deionized (DI) water

-

Ice bath

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the aromatic amine (e.g., 2 mM of 4-aminobenzoic acid) in 0.5 M HCl.

-

Cool the solution to 0-5 °C using an ice bath. It is crucial to maintain this low temperature as most diazonium salts are only stable below 5°C.[4][5]

-

While stirring vigorously, slowly add an equimolar amount of a pre-cooled aqueous solution of sodium nitrite (e.g., 2 mM of NaNO₂). The slow addition is important to control the reaction and maintain the low temperature.

-

Continue stirring the reaction mixture at 0-5 °C for approximately 5 minutes to ensure complete formation of the diazonium salt.

-

The freshly prepared diazonium salt solution is now ready for immediate use in surface grafting procedures. Due to their instability, diazonium salts should not be stored and should be used immediately after preparation.[6]

Surface Functionalization via Electrochemical Grafting

Electrochemical reduction is a precise method for grafting diazonium salts onto conductive substrates.[7]

Materials:

-

Working electrode (e.g., glassy carbon, gold, indium tin oxide)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Ag/AgCl)

-

Potentiostat/Galvanostat

-

Electrochemical cell

-

Freshly prepared diazonium salt solution (from Protocol 2.1)

-

Supporting electrolyte (e.g., 0.1 M KCl in water:ethanol (9:1) or 0.1 M Bu₄NBF₄ in acetonitrile)[8]

Procedure:

-

Thoroughly clean the working electrode according to standard procedures for the specific material.

-

Assemble the three-electrode electrochemical cell with the cleaned working electrode, counter electrode, and reference electrode.

-

Fill the cell with the supporting electrolyte and run a blank cyclic voltammogram (CV) to ensure the cleanliness of the system.

-

Add the freshly prepared diazonium salt solution to the electrolyte to a final concentration of typically 5 mM.[8]

-

Perform cyclic voltammetry by scanning the potential from a non-reducing potential (e.g., +0.3 V vs. Ag/AgCl) to a reducing potential (e.g., -0.6 V vs. Ag/AgCl) at a scan rate of 0.1 V/s.[9]

-

Typically, one to five cycles are sufficient to achieve a saturated surface coverage.[8][9] A characteristic irreversible reduction peak should be observed in the first scan, which diminishes in subsequent scans as the electrode surface becomes passivated by the grafted aryl layer.[9]

-

After grafting, rinse the electrode thoroughly with DI water and the solvent used for the electrolyte to remove any non-covalently bound species.

-

The electrode is now functionalized with aryl groups and ready for post-functionalization or direct application.

Surface Functionalization via Spontaneous Grafting

Spontaneous grafting is a simpler method that does not require electrochemical equipment and is suitable for a wider range of materials, including non-conductive substrates.[10]

Materials:

-

Substrate to be functionalized (e.g., gold, copper, carbon, polymers)

-

Freshly prepared diazonium salt solution (from Protocol 2.1)

-

Reaction vessel

Procedure:

-

Ensure the substrate is clean and free of contaminants.

-

Immerse the substrate in the freshly prepared diazonium salt solution in the reaction vessel.

-

Allow the reaction to proceed for a specified time, typically ranging from 5 to 60 minutes, at room temperature.[10] The reaction time can be adjusted to control the thickness of the grafted layer.

-

After the desired reaction time, remove the substrate from the solution.

-

Rinse the functionalized substrate extensively with DI water and an appropriate organic solvent (e.g., acetonitrile, ethanol) to remove any physisorbed material.

-

Dry the substrate under a stream of nitrogen or in a vacuum oven.

Post-Functionalization: Amide Coupling via EDC/NHS Chemistry

Surfaces functionalized with carboxylic acid groups can be further modified by coupling amine-containing molecules, such as proteins, peptides, or DNA, using carbodiimide chemistry.[11]

Materials:

-

Carboxylic acid-functionalized substrate (e.g., from grafting of 4-carboxybenzenediazonium salt)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation buffer (e.g., 0.1 M MES buffer, pH 6.0)

-

Amine-containing molecule for immobilization

-

Coupling buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Quenching solution (e.g., 1 M ethanolamine, pH 8.5)

Procedure:

-

Prepare a solution of 0.2 M EDC and 0.05 M NHS in the activation buffer.[9]

-

Immerse the carboxylic acid-functionalized substrate in the EDC/NHS solution for 2 hours at room temperature to activate the carboxyl groups, forming a reactive NHS-ester intermediate.[9]

-

Rinse the substrate with the activation buffer to remove excess EDC and NHS.

-

Immediately immerse the activated substrate in a solution of the amine-containing molecule in the coupling buffer. The concentration of the amine-containing molecule will depend on the specific application.

-

Allow the coupling reaction to proceed overnight at room temperature or for a few hours at 37 °C.[9]

-

After coupling, rinse the substrate with the coupling buffer.

-

To deactivate any remaining NHS-esters and prevent non-specific binding, immerse the substrate in the quenching solution for 30 minutes.

-

Rinse the final functionalized substrate with the coupling buffer and DI water.

Data Presentation

Quantitative Data on Surface Functionalization

The efficiency of surface modification can be quantified by measuring the surface coverage of the grafted molecules. This data is crucial for optimizing reaction conditions and ensuring reproducibility.

| Substrate | Diazonium Salt | Grafting Method | Surface Coverage (mol/cm²) | Reference |

| Glassy Carbon | 4-Nitrophenyl diazonium | Electrochemical | 6.5 x 10⁻¹⁰ | [8] |

| Highly Ordered Pyrolytic Graphite (HOPG) | 4-Nitrophenyl diazonium | Electrochemical | 1.6 x 10⁻¹⁰ | [8] |

| Single-Walled Carbon Nanotubes (SWCNTs) | 4-Iodobenzenediazonium | Spontaneous | ~1 aryl group per 100 carbon atoms | [2] |

| Glassy Carbon | 4-Carboxyphenyl diazonium | Electrochemical | 2.19 x 10⁻¹⁰ (for subsequent Cu²⁺ complexation) | [11] |

| Gold | 4-Carboxyphenyl diazonium | Electrochemical | 0.59 x 10⁻¹⁰ (for subsequent Cu²⁺ complexation) | [11] |

| Glassy Carbon | Phenylacetic acid diazonium | Electrochemical | 4-6 x 10⁻¹² (for subsequent DNA attachment) | [11] |

| Glassy Carbon | 4-Carboxyphenyl diazonium | Electrochemical | 2.4 x 10⁻¹² (for subsequent Glucose Oxidase attachment) | [2] |

Stability of Diazonium Functionalized Surfaces

The covalent bond formed between the aryl group and the surface provides excellent stability.

| Substrate | Functional Group | Stability Test | Observation | Reference |

| Exfoliated Graphene | Aryl groups | Thermogravimetry | Only 7% weight loss at 400 °C | [2] |

| Single-Walled Carbon Nanotubes | 4-Iodophenyl | Thermal Desorption | Cleavage of bonded aryl groups above 200 °C | [2] |

| Gold Electrodes | 4-Carboxyphenyl | Electrochemical | More stable than alkanethiol self-assembled monolayers at extreme potentials | [12] |

| Gold Electrodes | 4-Carboxyphenyl | Sonication | More stable than alkanethiol self-assembled monolayers | [12] |

| Diazonium-modified Fe₂O₃ Nanoparticles | Aryl layer | Thermogravimetry | 20% weight loss after heating to 800 °C | [13] |

Visualizations

Workflow for Surface Functionalization using Diazonium Salts

Caption: General workflow for surface functionalization.

Mechanism of Electrochemical Grafting of Diazonium Salts

Caption: Electrochemical grafting mechanism.

Biosensor Fabrication Workflow using Diazonium Chemistry

Caption: Biosensor fabrication workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lkouniv.ac.in [lkouniv.ac.in]

- 4. byjus.com [byjus.com]

- 5. collegedunia.com [collegedunia.com]

- 6. Preparation of Diazonium salts, Chemistry by unacademy [unacademy.com]

- 7. Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing Surface Coverage of Aminophenyl Bonding Sites on Diazotised Glassy Carbon Electrodes for Optimised Electrochemical Biosensor Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. A post-functionalization toolbox for diazonium (electro)-grafted surfaces: review of the coupling methods - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00077B [pubs.rsc.org]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. mdpi.com [mdpi.com]

Synthesis of Heterocyclic Compounds Using Diazonium Salts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl diazonium salts are highly versatile reagents in organic synthesis, serving as precursors to a wide array of functional groups and facilitating the construction of complex molecular architectures. Their ability to generate aryl radicals and aryl cations under mild conditions makes them particularly valuable in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing diazonium salts through key reactions such as the Pschorr cyclization, Gomberg-Bachmann reaction, and Meerwein arylation.

Key Reactions and Applications

Diazonium salts are instrumental in several named reactions that enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to the cyclization and formation of heterocyclic rings.

Pschorr Cyclization

The Pschorr cyclization is an intramolecular radical cyclization of a diazonium salt, typically catalyzed by copper, to produce polycyclic aromatic compounds.[1] This reaction is particularly useful for the synthesis of phenanthrenes, dibenzofurans, carbazoles, and other fused heterocyclic systems.[2][3] The reaction proceeds via the formation of an aryl radical which then attacks an adjacent aromatic ring.[1]

General Reaction Scheme:

Caption: General workflow of the Pschorr cyclization.

Application Note: Synthesis of Phenanthridine

The Pschorr cyclization provides an efficient route to phenanthridine derivatives, which are present in various biologically active natural products. The intramolecular cyclization of a diazonium salt derived from an appropriately substituted 2-aminobiphenyl derivative leads to the formation of the phenanthridine core. While classic copper-catalyzed methods are common, recent advancements have introduced soluble catalysts like ferrocene to improve yields and shorten reaction times.[4]

Table 1: Pschorr Cyclization for Phenanthrene Synthesis - Catalyst Comparison

| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Copper powder | Water | Several hours | Moderate | [1] |

| Potassium ferrocyanide | Water | Shorter | 87 | [4] |

| Ferrocene | Acetone | Shorter | 88-94 | [4] |

Experimental Protocol: Synthesis of Phenanthrene-9-carboxylic acid via Pschorr Cyclization[4][5]

-

Diazotization: Dissolve α-phenyl-o-aminocinnamic acid (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Cyclization (Copper-catalyzed): To the cold diazonium salt solution, add finely divided copper powder (Gattermann copper paste) in small portions with vigorous stirring.[5]

-

Allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen ceases.

-

Work-up: Cool the reaction mixture and filter to remove unreacted copper. Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude phenanthrene-9-carboxylic acid.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure phenanthrene-9-carboxylic acid.

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is an aryl-aryl coupling reaction that utilizes a diazonium salt to arylate an aromatic compound, often in a biphasic system with a base.[6] While it is a powerful tool for creating biaryl linkages, its intramolecular version can be employed for the synthesis of heterocyclic compounds like dibenzofurans and carbazoles.[7] The reaction generally proceeds via a radical mechanism, but yields can be modest due to side reactions.[6]

General Reaction Scheme:

Caption: The Gomberg-Bachmann aryl-aryl coupling reaction.

Application Note: Synthesis of Dibenzofurans

The intramolecular Gomberg-Bachmann reaction of diazonium salts derived from 2-phenoxy anilines provides a direct route to dibenzofurans. This approach avoids the need for pre-functionalized starting materials often required in other synthetic methods. Palladium-catalyzed variations of this cyclization have also been developed, offering improved yields and milder reaction conditions.[3]

Table 2: Synthesis of Dibenzofuran via Gomberg-Bachmann Type Reaction

| Starting Material | Catalyst | Solvent | Yield (%) | Reference |

| 2-Phenoxy aniline | Base | Biphasic | Moderate | [7] |

| Diaryl ether diazonium salt | Pd(OAc)₂ | Ethanol | Good | [3] |

Experimental Protocol: Synthesis of Dibenzofuran[3]

-

Diazotization: To a solution of 2-phenoxyaniline (1.0 eq) in a mixture of ethanol and concentrated sulfuric acid at 0 °C, add an aqueous solution of sodium nitrite (1.1 eq) dropwise. Stir the resulting solution for 30 minutes at 0 °C.

-

Cyclization: Add palladium acetate (3 mol%) to the diazonium salt solution and reflux the mixture until the evolution of nitrogen gas ceases.

-

Work-up: Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford pure dibenzofuran.

Meerwein Arylation